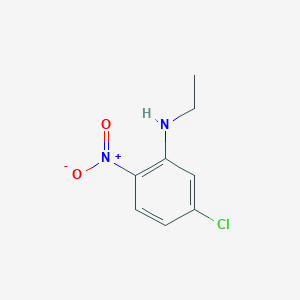

5-chloro-N-ethyl-2-nitroaniline

Description

Contextual Significance of Aromatic Nitroanilines in Organic Synthesis

Aromatic nitroanilines are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH2) or substituted amino (-NHR, -NR2) group and a nitro (-NO2) group. These compounds are of significant importance in organic synthesis, primarily serving as versatile intermediates. The presence of both the electron-donating amino group and the powerful electron-withdrawing nitro group on the same aromatic ring imparts a unique reactivity profile.

This dual functionality allows for a wide range of chemical transformations. The nitro group can be readily reduced to an amino group, yielding diamines that are precursors to polyurethanes, while the amino group can undergo diazotization to form diazonium salts. wikipedia.orgwikipedia.org These salts are exceptionally useful intermediates, enabling the introduction of a variety of functional groups (e.g., hydroxyl, cyano, halogens) through reactions like the Sandmeyer reaction. wikipedia.org Consequently, nitroanilines are foundational materials in the production of dyes, pigments, pharmaceuticals, and agrochemicals. wikipedia.orgchemicalbook.com The specific positioning of substituents on the aniline (B41778) ring directs the regioselectivity of subsequent reactions, making each isomer a unique synthetic tool.

Specific Relevance of 5-chloro-N-ethyl-2-nitroaniline in Research

This compound is a specific derivative within the N-substituted chloro-nitroaniline family. While detailed research focusing exclusively on this compound is limited, its structural features suggest its primary role as a specialized chemical intermediate.

The synthesis of N-substituted nitroanilines typically involves the N-alkylation of a primary nitroaniline. For instance, the related compound 5-chloro-N-methyl-2-nitroaniline is synthesized via the methylation of 5-chloro-2-nitroaniline (B48662). It is therefore highly probable that this compound is prepared through a similar N-ethylation of 5-chloro-2-nitroaniline. The parent compound, 5-chloro-2-nitroaniline, is itself synthesized in a multi-step process, often starting from m-dichlorobenzene or 3-chloroaniline (B41212). chemicalbook.comgoogle.comgoogle.com

The relevance of this compound in research can be inferred from the applications of its close analogs. The parent compound, 5-chloro-2-nitroaniline, is a known building block for creating inhibitors of HIV-1 replication and for synthesizing sorafenib (B1663141) analogues with potential anticancer properties. chemicalbook.comchemicalbook.com Derivatives of 5-chloro-2-nitroaniline have been used to create compounds evaluated as histone deacetylase inhibitors and other pharmacologically active agents. chemicalbook.com The introduction of an N-ethyl group, as in this compound, modifies the compound's steric and electronic properties, which can fine-tune the reactivity and biological activity of the resulting larger molecules. This makes it a potentially valuable intermediate for medicinal chemistry and material science, where precise molecular architectures are required.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) |

|---|---|---|---|

| This compound | C8H9ClN2O2 | 143218-46-6 | N/A |

| 5-chloro-2-nitroaniline | C6H5ClN2O2 | 1635-61-6 | 125-129 |

| 5-chloro-N-methyl-2-nitroaniline | C7H7ClN2O2 | 35966-84-8 | N/A |

Historical Perspectives and Evolution of Research on Related Compounds

Research into nitroaniline compounds dates back to the development of synthetic dyes in the 19th century. The industrial synthesis of aniline and its subsequent nitration were pivotal discoveries. wikipedia.org Early work, such as that by Kharasch and his colleagues in 1922, began to explore the structural and reactive properties of nitroaniline isomers. nih.gov

The evolution of research has been driven by the expanding applications of these compounds. Initially valued for their role in the dye industry, the 20th century saw their utility expand into pharmaceuticals and other specialty chemicals. wikipedia.org For example, substituted nitroanilines are key intermediates in the synthesis of non-nucleoside HIV reverse transcriptase inhibitors and potential agents against cytomegalovirus infections. nih.gov

The development of modern synthetic methods, such as catalytic N-alkylation and palladium-catalyzed cross-coupling reactions, has further broadened the scope of research. wikipedia.orgnih.gov These techniques allow for more precise and efficient synthesis of N-substituted derivatives like this compound. The focus of contemporary research has shifted towards creating highly specific molecules for targeted biological applications, with chloro-nitroanilines serving as a versatile scaffold for generating molecular diversity. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-ethyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFQYYIBSAMINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthesis of Key Precursors to 5-chloro-N-ethyl-2-nitroaniline

The principal precursor to the final product is 5-chloro-2-nitroaniline (B48662). Its synthesis is typically achieved through the nitration and subsequent amination of a chlorinated benzene (B151609) derivative.

The most common industrial route to 5-chloro-2-nitroaniline begins with m-dichlorobenzene. google.comgoogle.com This starting material undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzene ring.

The nitration is typically performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. The reaction conditions are carefully controlled to favor mono-nitration and achieve the desired regioselectivity. The primary product of this reaction is 2,4-dichloronitrobenzene (B57281). google.comguidechem.com

Alternative starting materials and strategies exist. One method begins with 3-chloroaniline (B41212), which is first protected by acylation (e.g., with formic acid or acetic anhydride) before nitration. chemicalbook.comgoogle.com This protection strategy moderates the high reactivity of the amino group and directs the incoming nitro group to the desired position. allen.inncert.nic.in Following nitration, the protecting group is removed by hydrolysis to yield 5-chloro-2-nitroaniline. chemicalbook.comgoogle.com Another approach involves the direct chlorination of unprotected anilines using reagents like copper(II) chloride (CuCl₂), which can offer high regioselectivity for the para-position under mild conditions, though this is less common for this specific synthesis. nih.gov

Table 1: Nitration of m-Dichlorobenzene to 2,4-Dichloronitrobenzene

| Parameter | Conditions | Source |

|---|---|---|

| Starting Material | m-Dichlorobenzene | google.com |

| Reagents | Mixed Acid (H₂SO₄ and HNO₃) | google.com |

| Temperature | 45–55 °C | google.com |

| Reaction Time | 4–5 hours | google.com |

| Product | 2,4-Dichloronitrobenzene | google.com |

Once 2,4-dichloronitrobenzene is synthesized, the next step is the formation of 5-chloro-2-nitroaniline via a nucleophilic aromatic substitution (SₙAr) reaction. This process, known as amination, involves replacing one of the chlorine atoms with an amino group. numberanalytics.com

The reaction is typically carried out in a high-pressure autoclave. google.comguidechem.com 2,4-dichloronitrobenzene is treated with ammonia (B1221849) (NH₃), often in liquid form and in the presence of a solvent like toluene. guidechem.com The electron-withdrawing nature of the nitro group activates the chlorine atom at the ortho position, making it susceptible to nucleophilic attack by ammonia. The reaction proceeds under high temperature and pressure to overcome the activation energy barrier. google.comgoogle.com After the reaction, excess ammonia is removed, and the product, 5-chloro-2-nitroaniline, is isolated and purified, often by crystallization from a solvent like methanol (B129727) to achieve high purity. google.comguidechem.com

Table 2: Amination of 2,4-Dichloronitrobenzene

| Parameter | Conditions | Source |

|---|---|---|

| Starting Material | 2,4-Dichloronitrobenzene | google.comguidechem.com |

| Reagent | Liquid Ammonia (NH₃) | google.comguidechem.com |

| Solvent | Toluene | guidechem.com |

| Temperature | 140–160 °C | google.comguidechem.com |

| Pressure | 7.0–8.5 MPa | google.com |

| Reaction Time | 5–8 hours | google.comguidechem.com |

| Product | 5-chloro-2-nitroaniline | google.comguidechem.com |

N-Alkylation Strategies for this compound

The final step in the synthesis is the introduction of an ethyl group onto the nitrogen atom of 5-chloro-2-nitroaniline. This N-alkylation can be accomplished through several methods.

Direct N-alkylation involves the reaction of 5-chloro-2-nitroaniline with an ethylating agent. This is a common and straightforward method for forming N-alkylated amines. ncert.nic.in A typical procedure would involve reacting 5-chloro-2-nitroaniline with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the ethyl halide.

A documented synthesis for the isomeric N-ethyl-4-chloro-2-nitro-aniline involves refluxing 2,5-dichloro-nitrobenzene with ethylamine (B1201723) in ethanol (B145695). This suggests a similar direct pathway where 5-chloro-2-nitroaniline could be reacted with an ethylating agent. Furthermore, the N-methylation of 5-chloro-2-nitroaniline has been described using methyl iodide under basic conditions, reinforcing the feasibility of direct alkylation for this class of compounds. Transition-metal catalyzed N-alkylation reactions using alcohols have also gained prominence. acs.org For instance, various anilines, including nitro-substituted ones, can be N-alkylated with alcohols like benzyl (B1604629) alcohol using iridium or ruthenium catalysts. acs.orgnih.gov A similar system could potentially be adapted for the ethylation of 5-chloro-2-nitroaniline using ethanol.

Indirect methods, such as reductive amination, offer an alternative route. Reductive amination typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine. organic-chemistry.orgfrontiersin.org To synthesize this compound via this pathway, one would theoretically start with a different precursor. For example, a nitro-chlorinated aniline (B41778) could be reacted with acetaldehyde (B116499) in the presence of a reducing agent. However, for converting 5-chloro-2-nitroaniline itself, this method is less direct.

Another indirect strategy involves acylation followed by reduction. The parent amine, 5-chloro-2-nitroaniline, could be acylated with an acetylating agent like acetyl chloride to form N-acetyl-5-chloro-2-nitroaniline. The resulting amide would then be reduced to the ethyl amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This multi-step approach, while effective, is less atom-economical than direct alkylation.

Process Optimization and Scalability Studies in Synthesis

For industrial-scale production, process optimization is critical to maximize yield, purity, and safety while minimizing cost and environmental impact. Patents for the synthesis of 5-chloro-2-nitroaniline reveal several areas of optimization.

In the nitration step, controlling the temperature between 45-55°C is crucial to prevent over-nitration and the formation of unwanted byproducts. google.com One patented improvement suggests using nitrogen dioxide as the nitrating agent instead of the traditional nitric acid-sulfuric acid mixture, which avoids the generation of large quantities of spent acid waste. google.com

For the amination step, reaction parameters such as temperature (140–160°C), pressure (7.0–10.0 MPa), and reaction time (2–10 hours) are optimized to drive the reaction to completion and maximize the yield of 5-chloro-2-nitroaniline. google.comgoogle.comguidechem.com Post-reaction workup is also a focus of optimization. For instance, after amination, direct press filtration can be used to remove the ammonium (B1175870) chloride byproduct, reducing the generation of wastewater compared to traditional washing methods. google.com

Purification processes are also subject to optimization. A novel purification method for crude 5-chloro-2-nitroaniline involves heating it in an alcoholic solvent, such as methanol, at reflux temperature in the presence of a catalytic amount of sulfuric acid. quickcompany.in Cooling this mixture results in the precipitation of the purified product, which is then washed to achieve high purity. quickcompany.in These optimization studies are essential for making the synthesis of 5-chloro-2-nitroaniline, and by extension its N-ethylated derivative, a commercially viable process.

Investigation of Reaction Conditions and Solvent Effects

Precise control over reaction conditions and the choice of solvent are paramount for the successful synthesis of this compound and its precursors.

For the synthesis of the 5-chloro-2-nitroaniline intermediate via the amination of 2,4-dichloronitrobenzene, specific conditions are crucial. The reaction is typically conducted in an autoclave under high pressure.

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 90°C to 160°C | google.comchemicalbook.com |

| Pressure | 1.0 to 10.0 MPa (approx. 145 to 1450 psi) | google.comgoogle.com |

| Reaction Time | 2 to 10 hours | google.com |

| Solvent | Toluene | google.comchemicalbook.com |

| Aminating Agent | Liquid Ammonia | chemicalbook.comgoogle.com |

Alternatively, the synthesis starting from 3-chloroaniline involves a three-step process with distinct conditions. chemicalbook.com The initial acylation is performed at reflux temperature, followed by nitration at a significantly lower temperature (-5 to 10°C), and finally hydrolysis under reflux. chemicalbook.com Organic solvents like ethers or benzene are used for the acylation step. chemicalbook.com

For the final N-ethylation step, reaction conditions are inferred from analogous N-alkylation of substituted anilines. The reaction often involves heating the aniline precursor with an ethylating agent, such as an ethyl halide or an alcohol, often in the presence of a catalyst.

Solvent Effects: The choice of solvent plays a critical role in the N-alkylation step.

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) are effective as they can solvate the cation without strongly interacting with the nucleophile, favoring the reaction.

Alcohols : Ethanol can serve as both a solvent and a reactant. epa.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : These have emerged as green alternatives, promoting the reaction and allowing for easier product separation. rsc.orgrsc.org In some cases, using DESs allows the reaction to proceed at room temperature without a metal catalyst. rsc.org

Yield Enhancement and Purity Improvement Techniques

Maximizing yield and ensuring high purity are key objectives in the synthesis of this compound.

Yield Enhancement: High yields, often exceeding 90%, have been reported for the synthesis of the 5-chloro-2-nitroaniline precursor. chemicalbook.com For the N-ethylation step, several strategies can enhance the yield:

Stoichiometry : Using an excess of the ethylating agent can shift the reaction equilibrium towards the desired N-alkylated product and minimize the amount of unreacted starting material.

Catalysis : In "borrowing hydrogen" methods that use alcohols as alkylating agents, the choice of a highly active and selective catalyst, such as those based on iridium or ruthenium, is critical for achieving high yields. nih.govacs.orgacs.org

Reaction Control : Careful control of temperature and pressure is essential to prevent side reactions, such as the formation of poly-alkylated products.

Purity Improvement: Achieving high purity, often greater than 98% or 99%, involves several purification steps throughout the synthesis. chemicalbook.comchemicalbook.com

Washing : After the initial nitration and amination steps, the crude product is typically washed with water and alkaline solutions (e.g., sodium hydroxide (B78521) solution) to remove residual acids and inorganic salts like ammonium chloride. chemicalbook.comgoogle.com

Recrystallization : This is the most common method for purifying the final product and its intermediates. Methanol and ethanol are frequently used as recrystallization solvents, yielding the product as pure crystals. google.comchemicalbook.com

Adsorption : Techniques using adsorbents like Beta zeolite have been shown to effectively remove nitroaniline contaminants from aqueous solutions, indicating their potential utility in purification processes. researchgate.net

| Technique | Purpose | Details | Source |

|---|---|---|---|

| Washing | Removal of inorganic byproducts and acids | Use of water and alkali solutions | chemicalbook.comgoogle.com |

| Recrystallization | Final purification of solid product | Commonly performed using methanol or ethanol | google.comchemicalbook.com |

| Filtration | Isolation of solid product from liquid | Suction filtration is often employed | google.com |

Green Chemistry Principles in Synthetic Routes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, and the synthesis of this compound is no exception.

Atom Economy : A significant advancement is the use of alcohols (like ethanol) for the N-alkylation step instead of traditional alkyl halides. nih.govtsijournals.com This "borrowing hydrogen" or "auto-transfer hydrogen" method is highly atom-economical, as the only byproduct is water. acs.org

Safer Reagents and Solvents :

Some synthetic routes for the precursor now use nitrogen dioxide as the nitrating agent instead of the traditional nitric acid-sulfuric acid mixture, which eliminates the production of large quantities of spent acid waste. google.com

The use of formic acid as a protecting group is considered more economical and environmentally friendly than reagents like acetic anhydride. chemicalbook.com

Sustainable solvents, such as ionic liquids and deep eutectic solvents (DESs), are being explored as replacements for volatile organic compounds (VOCs). rsc.orgrsc.org These solvents can enhance reaction rates and are often recyclable.

Waste Reduction : Patented methods focus on reducing wastewater by improving the workup process. For instance, after high-pressure amination, direct pressure filtration can efficiently remove the sodium chloride byproduct, leading to less aqueous waste. google.com

Mechanistic Investigations of Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr): The formation of the 5-chloro-2-nitroaniline intermediate from 2,4-dichloronitrobenzene and ammonia is a classic example of an SNAr reaction. libretexts.orgyoutube.com

Activation : The aromatic ring of 2,4-dichloronitrobenzene is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂).

Nucleophilic Attack : The nucleophile (ammonia, NH₃) attacks the carbon atom attached to the chlorine atom that is para to the nitro group. The para position is strongly favored because the negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance, which provides significant stabilization. masterorganicchemistry.comquizlet.com

Formation of Meisenheimer Complex : This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comresearchgate.net

Elimination of Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group (chloride ion, Cl⁻), yielding the final product, 5-chloro-2-nitroaniline.

The rate-determining step in SNAr reactions can be either the initial nucleophilic attack and formation of the Meisenheimer complex or the subsequent expulsion of the leaving group, depending on the specific reactants and conditions. researchgate.net

N-Alkylation of the Amino Group: The final step, the ethylation of the amino group of 5-chloro-2-nitroaniline, can proceed via different mechanisms depending on the ethylating agent.

With Ethyl Halides : This reaction is a standard nucleophilic aliphatic substitution. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion. This method is often difficult to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation. tsijournals.com

With Alcohols (Borrowing Hydrogen) : This greener approach, typically catalyzed by transition metals like ruthenium or iridium, follows a more complex pathway. nih.govacs.orgnih.gov The generally accepted mechanism involves:

Oxidation : The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., ethanol), oxidizing it to an aldehyde (acetaldehyde).

Condensation : The aniline derivative reacts with the aldehyde to form an imine (or Schiff base) intermediate, with the elimination of a water molecule.

Reduction : The metal-hydride complex formed in the first step then returns the hydrogen to the imine, reducing it to the final N-ethylated amine product and regenerating the catalyst. acs.org

This catalytic cycle avoids the use of stoichiometric organometallic reagents or hazardous alkylating agents, representing a more sustainable and elegant synthetic strategy.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, serving as a linchpin in multi-step synthetic sequences.

The reduction of the nitro group in nitroaniline derivatives is a fundamental and widely utilized transformation, typically yielding the corresponding diamine. This reaction is a crucial step in the synthesis of many heterocyclic compounds, such as benzimidazoles. Common reducing agents can selectively reduce the nitro group while leaving the chloro substituent and the N-ethylamino group intact.

For 5-chloro-N-ethyl-2-nitroaniline, the reduction would yield 4-chloro-N1-ethylbenzene-1,2-diamine. This diamine is a key precursor for subsequent cyclization reactions. The choice of reducing agent can be critical to avoid side reactions.

Table 1: Representative Reduction Reactions of the Nitro Group

| Reactant | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | H₂, Pd/C | Catalytic hydrogenation | 4-chloro-N1-ethylbenzene-1,2-diamine |

| This compound | Fe, HCl or NH₄Cl | Metal/acid reduction | 4-chloro-N1-ethylbenzene-1,2-diamine |

This table illustrates common reduction methods for nitroanilines; specific yields for the N-ethyl derivative may vary.

The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com In this compound, the nitro group, positioned ortho to the amino group and meta to the chlorine, strongly activates the chlorine's position for substitution by a suitable nucleophile. This allows for the displacement of the chloro group, a reaction that would otherwise be difficult on an unactivated benzene (B151609) ring.

This reactivity is demonstrated in the synthesis of related compounds, such as the preparation of N-ethyl-4-chloro-2-nitro-aniline from 2,5-dichloro-nitrobenzene and ethylamine (B1201723), where one chloro group is displaced by the amine. Similarly, nucleophiles like alkoxides, thiolates, or other amines can replace the chlorine atom in this compound, providing a route to a wide range of substituted N-ethyl-2-nitroaniline derivatives. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing nitro group. youtube.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOMe) | Polar aprotic solvent (e.g., DMF), heat | N-ethyl-5-methoxy-2-nitroaniline |

| This compound | Piperazine (B1678402) | Heat | N-ethyl-2-nitro-5-(piperazin-1-yl)aniline |

This table presents plausible SNAr reactions based on the known reactivity of activated chloronitrobenzene systems.

Reactions of the N-Ethyl Amino Moiety

The secondary amine functionality is a versatile handle for derivatization, allowing for the introduction of various acyl, sulfonyl, and cyclic structures.

The N-ethylamino group readily undergoes acylation with acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamides. These reactions are often used to protect the amino group or to introduce specific functionalities that can alter the compound's electronic or steric properties.

Table 3: Acylation and Sulfonylation of the N-Ethylamino Group

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Base (e.g., pyridine (B92270) or triethylamine) | N-(5-chloro-2-nitrophenyl)-N-ethylacetamide |

| This compound | Benzoyl chloride | Base (e.g., pyridine) | N-(5-chloro-2-nitrophenyl)-N-ethylbenzamide |

The true synthetic utility of this compound is most evident in condensation and cyclization reactions, which lead to the formation of complex heterocyclic systems. These reactions typically involve a preliminary step, such as the reduction of the nitro group, to generate a reactive intermediate.

The resulting 4-chloro-N1-ethylbenzene-1,2-diamine is a prime substrate for building heterocyclic rings. For instance, condensation with dicarbonyl compounds, carboxylic acids, or their derivatives can lead to the formation of five, six, or seven-membered rings fused to the benzene core.

The synthesis of benzimidazoles and quinoxalines from ortho-phenylenediamines is a classic and powerful strategy in medicinal chemistry. Following the reduction of this compound, the resulting diamine can be cyclized with various reagents.

Benzimidazole Formation: Reaction of 4-chloro-N1-ethylbenzene-1,2-diamine with reagents like formic acid, cyanogen (B1215507) bromide, or aldehydes leads to the formation of 6-chloro-1-ethyl-1H-benzimidazoles. The use of substituted piperazine carbamates has also been reported to synthesize benzimidazole-2-carbamates from the parent 5-chloro-2-nitroaniline (B48662). sigmaaldrich.comchemicalbook.com

Quinoxaline (B1680401) Formation: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or oxalic acid, yields quinoxaline derivatives. For example, reacting the diamine with oxalic acid would produce 7-chloro-4-ethyl-3,4-dihydro-2H-quinoxal-2-one. The synthesis of quinoxalinedione (B3055175) rings from 5-chloro-2-nitroaniline has been described as a key step in creating potential anticancer agents. chemicalbook.com

Table 4: Synthesis of Heterocyclic Systems

| Precursor | Reagent(s) | Conditions | Heterocyclic Product |

|---|---|---|---|

| 4-chloro-N1-ethylbenzene-1,2-diamine | Formic acid | Heating | 6-chloro-1-ethyl-1H-benzimidazole |

| 4-chloro-N1-ethylbenzene-1,2-diamine | Oxalic acid | Acid catalysis, heat | 7-chloro-1-ethyl-1H-benzo[d]imidazole-2(3H)-one |

Reactivity of the Chloro Substituent

The chloro group at the 5-position of this compound is susceptible to displacement through various reaction mechanisms, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The presence of the electron-withdrawing nitro group para to the chlorine atom makes the carbon atom to which the chlorine is attached highly electrophilic and thus prone to nucleophilic attack. This facilitates the SNAr mechanism, which typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex intermediate.

The general mechanism for the SNAr reaction of this compound with a nucleophile (Nu-) is as follows:

Addition Step: The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Elimination Step: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.

Common nucleophiles used in SNAr reactions with similar chloro-nitroaromatic compounds include alkoxides, phenoxides, thiolates, and amines. For instance, the reaction of 2,5-dichloro-nitrobenzene with ethylamine to form 4-chloro-N-ethyl-2-nitroaniline, an isomer of the title compound, proceeds via an SNAr mechanism where one of the chloro groups is displaced. d-nb.info

The reactivity in SNAr reactions is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles generally react faster.

Solvent: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are effective at solvating the cationic counter-ion of the nucleophile and the Meisenheimer complex, thereby accelerating the reaction.

Leaving Group: The nature of the leaving group is also important, although the rate-determining step is typically the initial nucleophilic attack.

While specific data for this compound is not abundant, studies on related compounds like 5-chloro-2-nitroaniline show its utility in synthesizing various derivatives through SNAr reactions. For example, it has been used to prepare 5-(4-substituted piperazin-1-yl)-2-nitroanilines. semanticscholar.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Chloro-nitroanilines

| Starting Material | Nucleophile | Product | Reference |

| 2,5-dichloro-nitrobenzene | Ethylamine | 4-Chloro-N-ethyl-2-nitroaniline | d-nb.info |

| 5-Chloro-2-nitroaniline | Piperazine derivatives | 5-(4-substituted piperazin-1-yl)-2-nitroanilines | semanticscholar.org |

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound can participate in such reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. The development of advanced ligand systems has enabled the efficient coupling of aryl chlorides.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C double bond.

The general catalytic cycle for these reactions involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron compound or the amine replaces the chloride on the palladium center.

Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated.

The success of these reactions often depends on the choice of ligand, which can influence the rate of oxidative addition and reductive elimination. For aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands such as those of the biarylphosphine class (e.g., XPhos, SPhos) are often effective. wikipedia.org

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-N-ethyl-2-nitroaniline |

| Buchwald-Hartwig Amination | Secondary amine (e.g., morpholine) | 5-(Morpholin-4-yl)-N-ethyl-2-nitroaniline |

| Heck Reaction | Styrene | 5-(2-Phenylethenyl)-N-ethyl-2-nitroaniline |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are crucial for understanding reaction mechanisms and optimizing reaction conditions.

Kinetic Aspects: The rate of SNAr reactions on nitro-activated aryl halides is highly dependent on the electronic nature of the substituents. The Hammett equation can be used to correlate reaction rates with substituent constants (σ). For SNAr reactions, a large positive ρ (rho) value is typically observed, indicating that the reaction is accelerated by electron-withdrawing groups that stabilize the negative charge in the transition state leading to the Meisenheimer complex. pharmacy180.comlibretexts.org

Computational studies on the reaction of p-chloronitrobenzene with nucleophiles have shown that the activation energy for nucleophilic attack is a key factor in determining the reaction rate. acs.orgamazonaws.com These studies also highlight that the solvent plays a significant role in stabilizing the charged intermediates and transition states.

Table 3: Factors Influencing Kinetic and Thermodynamic Parameters in Reactions of this compound

| Parameter | Influencing Factors | Expected Effect on SNAr |

| Kinetics (Rate) | Strength of Nucleophile | Stronger nucleophiles increase the rate. |

| Solvent Polarity | Polar aprotic solvents increase the rate. | |

| Electron-withdrawing substituents | Stabilize the transition state, increasing the rate. | |

| Thermodynamics (Equilibrium) | Stability of Meisenheimer Complex | Electron-withdrawing groups stabilize the intermediate, favoring product formation. |

| Leaving Group Ability | A better leaving group (e.g., F > Cl) can influence the overall thermodynamics. | |

| Bond Strengths | The relative strengths of the C-Cl and C-Nu bonds affect the overall enthalpy change. |

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that is characteristic of its vibrational modes. The FT-IR spectrum of 5-chloro-N-ethyl-2-nitroaniline is expected to exhibit a series of distinct absorption bands corresponding to the various functional groups present in its structure.

Key expected vibrational modes include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching vibrations of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and the C-N and C-Cl stretching vibrations. The precise frequencies of these bands are sensitive to the electronic effects of the substituents on the aniline (B41778) ring.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3450 | N-H Stretching | Secondary Amine |

| 3000 - 3100 | Aromatic C-H Stretching | Aromatic Ring |

| 2850 - 2980 | Aliphatic C-H Stretching | Ethyl Group |

| 1500 - 1550 | Asymmetric NO₂ Stretching | Nitro Group |

| 1330 - 1370 | Symmetric NO₂ Stretching | Nitro Group |

| 1580 - 1620 | Aromatic C=C Stretching | Aromatic Ring |

| 1250 - 1350 | Aromatic C-N Stretching | Aryl Amine |

| 1000 - 1100 | Aliphatic C-N Stretching | Alkyl Amine |

| 700 - 850 | C-Cl Stretching | Chloro Group |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching and the symmetric stretching of the nitro group. The C-Cl bond, being a relatively weak Raman scatterer, may show a less intense signal.

Table 2: Predicted Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | Aromatic C-H Stretching | Aromatic Ring |

| 2850 - 2980 | Aliphatic C-H Stretching | Ethyl Group |

| 1580 - 1620 | Aromatic C=C Stretching | Aromatic Ring |

| 1330 - 1370 | Symmetric NO₂ Stretching | Nitro Group |

| 700 - 850 | C-Cl Stretching | Chloro Group |

Note: The data in this table is predictive and based on characteristic Raman shifts for similar functional groups. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the magnetic environments of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the ethyl group.

The aromatic region will likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro, nitro, and ethylamino substituents. The N-H proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent dependent. The ethyl group will present as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Table 3: Predicted ¹H NMR Chemical Shift and Multiplicity for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 8.0 | Multiplet |

| N-H | 5.0 - 7.0 (variable) | Broad Singlet |

| -CH₂- (Ethyl) | 3.2 - 3.6 | Quartet |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet |

Note: The data in this table is predictive and based on typical chemical shifts for protons in similar chemical environments. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their electronic environment. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the ethyl group carbons.

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom bearing the nitro group (C2) is expected to be deshielded and appear at a higher chemical shift, while the carbon attached to the nitrogen (C1) will also be influenced. The carbon bearing the chlorine atom (C5) will also have a characteristic chemical shift. The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C1 (C-N) | 140 - 150 |

| Aromatic C2 (C-NO₂) | 135 - 145 |

| Aromatic C3 | 115 - 125 |

| Aromatic C4 | 125 - 135 |

| Aromatic C5 (C-Cl) | 120 - 130 |

| Aromatic C6 | 110 - 120 |

| -CH₂- (Ethyl) | 40 - 50 |

| -CH₃ (Ethyl) | 10 - 20 |

Note: The data in this table is predictive and based on typical chemical shifts for carbons in similar chemical environments. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would confirm the coupling between the adjacent aromatic protons and the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the methylene carbon signal could be unequivocally assigned by its correlation to the methylene proton quartet.

Through the combined application of these spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research and application of this compound.

Mass Spectrometry (MS) Characterization

Detailed mass spectrometry data, including common ionization techniques and resulting fragmentation patterns, for this compound are not available in published literature.

Ionization Techniques and Fragmentation Patterns

Specific studies detailing the fragmentation behavior of this compound under various ionization methods (e.g., Electron Ionization, Electrospray Ionization) have not been identified.

High-Resolution Mass Spectrometry for Elemental Composition

There is no available high-resolution mass spectrometry data to confirm the elemental composition of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

The ultraviolet-visible absorption and emission spectra of this compound have not been reported. Data regarding its chromophoric properties, including absorption maxima (λmax) and molar absorptivity, are absent from the scientific record.

Crystallographic Analysis

No crystallographic data for this compound has been found in the existing literature.

Polymorphism and Crystal Packing Studies

There are no published studies on the potential polymorphism or the crystal packing arrangement of this compound.

Intermolecular Interactions in Crystalline State

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystal structure of this compound. The determination of intermolecular interactions within a crystalline solid is fundamentally reliant on the precise atomic coordinates obtained through techniques such as single-crystal X-ray diffraction. Without such a study, a detailed and accurate description of the specific intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals contacts, that govern the crystal packing of this compound cannot be provided.

The scientific community has extensively studied related nitroaniline derivatives, which often exhibit a range of intermolecular interactions. For instance, primary and secondary amines in similar structures are known to act as hydrogen bond donors, forming connections with the oxygen atoms of the nitro groups, which are effective hydrogen bond acceptors. The presence of a chlorine atom also introduces the possibility of halogen bonding and other dipole-dipole interactions that can influence the supramolecular architecture.

Due to the lack of empirical crystallographic data for this compound, a scientifically rigorous analysis of its intermolecular interactions is not possible at this time. The generation of detailed research findings and data tables, as requested, is contingent upon the future synthesis of suitable single crystals and their analysis via X-ray crystallography. Such an investigation would be necessary to elucidate the precise nature of the intermolecular contacts and the resulting packing motifs in the crystalline state of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 5-chloro-N-ethyl-2-nitroaniline, these methods can provide insights into its geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for predicting molecular properties. While specific DFT studies on this compound are not readily found, research on similar molecules, such as other nitroaniline derivatives, provides a strong basis for prediction. acs.orgrsc.org

It is anticipated that DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would reveal the optimized geometry of this compound. These calculations would likely show a planar or near-planar arrangement of the benzene (B151609) ring. The presence of the bulky ethyl and nitro groups adjacent to each other could induce some out-of-plane distortion to minimize steric hindrance. The nitro group, being strongly electron-withdrawing, and the amino group, being electron-donating, would significantly influence the bond lengths and angles of the aromatic ring. For instance, the C-N bond of the amino group is expected to have some double bond character due to resonance with the nitro group.

Energetic parameters such as the total energy, heat of formation, and frontier molecular orbital energies (HOMO and LUMO) would also be obtainable. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. In related nitroaniline systems, this gap is influenced by the nature and position of substituents. rug.nl

Table 1: Predicted Molecular Properties from DFT (Hypothetical Data)

| Property | Predicted Value |

| Optimized Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from a DFT calculation. Actual values would require a specific computational study.

Hartree-Fock and Post-Hartree-Fock Methods

Hartree-Fock (HF) theory is another foundational ab initio method. github.io While it provides a good first approximation of the electronic structure, it does not account for electron correlation, which can be significant in molecules with extensive electron delocalization like this compound. nih.gov

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), would offer a more accurate description by including electron correlation. rsc.org These methods are computationally more demanding but provide more reliable energetic and geometric data. For instance, studies on similar systems have shown that methods incorporating electron correlation are crucial for accurately predicting intermolecular interaction energies. rsc.orggovinfo.gov Relativistic effects, particularly for the chlorine atom, can also be considered using advanced computational techniques. arxiv.org

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible N-ethyl group necessitates a conformational analysis to identify the most stable conformers of this compound. The rotation around the C-N (aniline) and N-C (ethyl) bonds would be of primary interest.

A potential energy surface (PES) scan, performed using methods like DFT, would map the energy of the molecule as a function of the dihedral angles defining the orientation of the ethyl group relative to the aromatic ring. This analysis would likely reveal several local energy minima corresponding to different stable conformers. The global minimum would represent the most populated conformation at equilibrium. Studies on related N-alkylated anilines have shown that the conformational preferences are a delicate balance of steric effects and electronic interactions, including potential weak intramolecular hydrogen bonds. nih.govdntb.gov.ua

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Predicted vibrational frequencies (IR and Raman) for this compound could be calculated using DFT. The calculated frequencies would correspond to the characteristic vibrational modes of the functional groups present, such as the N-H stretch of the amino group, the symmetric and asymmetric stretches of the NO2 group, the C-Cl stretch, and the various vibrations of the aromatic ring and the ethyl group. Comparing these predicted spectra with experimentally obtained data would be a powerful method for structural confirmation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The electronic environment of each nucleus, heavily influenced by the electron-donating and -withdrawing groups, would determine its chemical shift. For example, the protons on the aromatic ring would exhibit distinct shifts due to the combined electronic effects of the chloro, nitro, and ethylamino substituents.

Table 2: Predicted Spectroscopic Data (Hypothetical Data)

| Spectroscopic Technique | Predicted Parameters |

| IR Spectroscopy | Key vibrational frequencies (cm⁻¹) for N-H, NO₂, C-Cl, and aromatic C-H bonds. |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) for aromatic, ethyl, and amine protons. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) for aromatic and ethyl carbons. |

Note: The data in this table is hypothetical and for illustrative purposes. Specific values would require dedicated computational studies.

Studies on Aromaticity and Electronic Distribution

The aromaticity of the benzene ring in this compound would be influenced by its substituents. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify this effect. The strong electron-withdrawing nitro group and the electron-donating amino group, along with the inductive effect of the chlorine atom, would create a significant push-pull electronic system, leading to a polarized aromatic ring.

Analysis of the electronic distribution, through methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, would reveal the partial charges on each atom. This would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. The resonance structures of nitrobenzene (B124822) derivatives illustrate how the nitro group withdraws electron density from the ring, particularly from the ortho and para positions. youtube.com

Modeling of Intermolecular Interactions

In the solid state, molecules of this compound would interact through various intermolecular forces. mdpi.com Modeling these interactions is crucial for understanding the crystal packing and physical properties of the solid material.

Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in the crystal packing and molecular recognition of nitroaniline derivatives. In the case of This compound , the presence of an N-H group on the ethylamino moiety and the oxygen atoms of the nitro group creates the potential for both intramolecular and intermolecular hydrogen bonding.

Theoretical studies on o-nitroaniline have shown the presence of a weak intramolecular hydrogen bond between the amino and nitro groups. niscpr.res.in The introduction of an ethyl group on the nitrogen atom in This compound would likely influence the geometry and strength of such an intramolecular interaction. The ethyl group's steric bulk might alter the planarity of the molecule, potentially affecting the alignment necessary for an optimal intramolecular hydrogen bond.

Intermolecularly, the N-H group can act as a hydrogen bond donor, while the nitro group's oxygen atoms are strong hydrogen bond acceptors. Crystal structure analyses of related compounds, like 2-chloro-5-nitroaniline, reveal extensive intermolecular N-H···O and N-H···N hydrogen bonds that link molecules into complex three-dimensional networks. nih.govresearchgate.net It is highly probable that This compound would also form such networks. Computational studies, such as Density Functional Theory (DFT), could predict the geometry and energy of these interactions. For instance, calculations on substituted nitroxide radicals have demonstrated a linear relationship between the molecular electrostatic potential around the nitro group and the interaction energy of hydrogen-bonded complexes. rsc.org

A theoretical study on the hydrogen bonding between o-nitroaniline and formaldehyde (B43269) highlighted that such intermolecular bonds can be strengthened in electronic excited states. doi.org This suggests that the photochemical behavior of This compound could be significantly influenced by its hydrogen bonding environment.

Table 1: Predicted Hydrogen Bonding Parameters for this compound (Hypothetical) This table is a hypothetical representation based on data from related compounds and is intended to guide future computational studies.

| Interaction Type | Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Intramolecular | N-H (ethylamino) | O (nitro) | ~2.2 - 2.5 | ~100 - 120 | -1 to -3 |

| Intermolecular | N-H (ethylamino) | O (nitro of adjacent molecule) | ~2.0 - 2.3 | ~150 - 170 | -3 to -6 |

π-π Stacking Interactions

The aromatic ring of This compound is susceptible to π-π stacking interactions, which are crucial for the stability of its crystal structure and its interactions with other molecules. The electronic nature of the substituents on the aromatic ring significantly modulates these interactions. The nitro group, being strongly electron-withdrawing, and the chloro group, also electron-withdrawing, create an electron-deficient π-system.

Computational studies on substituted aromatic rings have shown that substituent effects in π-stacking are often governed by direct, local interactions rather than a simple matching of electron-donating and electron-withdrawing rings. acs.org For This compound , this implies that the precise geometry of stacking (e.g., parallel-displaced or T-shaped) will be critical in determining the strength of the interaction. researchgate.net

Research on the binding of nitroarenes to aromatic amino acid side chains in proteins has quantified the strength of these stacking interactions. nih.gov These studies, using DFT and ab initio methods, revealed strong interactions (up to -14.6 kcal/mol), with the strength being dependent on the number and position of nitro groups. nih.gov This suggests that the π-system of This compound can engage in significant stacking interactions. The presence of the electron-withdrawing nitro and chloro groups would likely favor interactions with electron-rich aromatic systems.

Table 2: Calculated π-π Stacking Interaction Energies for Nitrobenzene with Aromatic Systems (for comparison) Data from computational studies on related systems, illustrating the potential magnitude of interactions for this compound.

| Interacting System | Interaction Energy (kcal/mol) | Reference |

|---|---|---|

| Nitrobenzene - Benzene | -3.0 to -5.0 | acs.org |

| Nitrobenzene - Tryptophan | Up to -14.6 | nih.gov |

| Nitrobenzene - Tyrosine | - | nih.gov |

Weak Non-Covalent Interactions

Computational methods based on electron density, such as the Non-Covalent Interaction (NCI) index, are particularly adept at visualizing and characterizing these weak interactions. nih.gov These methods can reveal subtle interactions that are not apparent from simple geometric considerations. For instance, in a computational study of the aza-Henry reaction, the cooperative role of multiple non-covalent interactions, including classical and non-classical hydrogen bonds and anion···π interactions, was found to be crucial for both reactivity and enantioselectivity. rsc.org

The chlorine atom in This compound can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that can interact with nucleophiles. While typically weaker than hydrogen bonds, these interactions can be significant in directing crystal packing. Theoretical studies on other halogenated compounds have elucidated the nature and strength of these bonds.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers. While no specific computational studies on the reaction mechanisms involving the synthesis of This compound have been published, the general pathways for its formation can be analyzed theoretically.

The synthesis of This compound likely proceeds through the nitration of a substituted aniline (B41778) or the amination of a substituted chlorobenzene. For example, a common route to 5-chloro-2-nitroaniline (B48662) involves the nitration of m-dichloroaniline followed by selective reduction, or the amination of 2,4-dichloronitrobenzene (B57281). google.com The subsequent N-ethylation would then yield the final product.

DFT calculations could be employed to model these reaction steps. For instance, in the nitration step, computations could clarify the regioselectivity by comparing the activation energies for nitration at different positions on the aromatic ring. For the amination reaction, theoretical studies could model the nucleophilic aromatic substitution mechanism, identifying the key transition states and the role of the solvent.

A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) provides a template for how such investigations could be conducted. rsc.org This study used quantum chemical calculations to map out the entire reaction pathway, including Michael addition, a Nef-type rearrangement, and cyclization, identifying the energy barriers for each step. rsc.org A similar approach for the synthesis of This compound would provide a detailed, atomistic understanding of the reaction, potentially leading to the optimization of reaction conditions.

Environmental Behavior and Degradation Studies

Biodegradation Pathways of N-Substituted Nitroanilines

The biodegradation of nitroaromatic compounds, including N-substituted nitroanilines, is a critical process in their environmental removal. Microorganisms have evolved diverse strategies to metabolize these synthetic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The success of biodegradation depends on environmental conditions (aerobic vs. anaerobic) and the specific microbial communities present. mdpi.com

Under aerobic conditions, bacteria have demonstrated the ability to degrade chlorinated nitroanilines. For instance, a strain of Rhodococcus sp., designated MB-P1, has been shown to utilize 2-chloro-4-nitroaniline (B86195) as its sole source of carbon, nitrogen, and energy. plos.org The initial step in this degradation pathway involves the transformation of 2-chloro-4-nitroaniline into 4-amino-3-chlorophenol (B108459). plos.org This initial transformation is a key step, as it removes the nitro group, which is often responsible for the toxicity and recalcitrance of these compounds. Subsequent metabolism of 4-amino-3-chlorophenol leads to the formation of 6-chlorohydroxyquinol. plos.org The degradation process is accompanied by the release of nitrite, chloride ions, and ammonia (B1221849), indicating the complete breakdown of the parent molecule. plos.org

Under anaerobic conditions, the primary transformation for nitroaromatic compounds is the reduction of the nitro group. mdpi.comoup.com This reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.govmdpi.com Methanogenic consortia, for example, can readily reduce nitroaromatics to their respective aromatic amines. nih.gov While these resulting amines are generally less toxic, their further degradation under anaerobic conditions can be slow. oup.com

Table 1: Identified Metabolites in the Aerobic Degradation of a Related Chlorinated Nitroaniline This table is based on the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 and serves as a model for the potential metabolites of 5-chloro-N-ethyl-2-nitroaniline.

| Parent Compound | Metabolite | Reference |

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol | plos.org |

| 4-Amino-3-chlorophenol | 6-Chlorohydroxyquinol | plos.org |

The microbial degradation of N-substituted nitroanilines is facilitated by specific enzymes. In aerobic pathways, oxygenases play a crucial role. mdpi.comresearchgate.net For the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. MB-P1, the initial conversion to 4-amino-3-chlorophenol is catalyzed by a flavin-dependent monooxygenase. plos.orgnih.gov This enzyme introduces an oxygen atom, leading to the removal of the nitro group as nitrite. nih.gov The subsequent step, the transformation of 4-amino-3-chlorophenol, is thought to involve an aniline (B41778) dioxygenase. plos.org

Other enzymatic strategies for dealing with nitroaromatic compounds include:

Dioxygenases: These enzymes insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov

Nitroreductases: These enzymes are common under anaerobic conditions and catalyze the reduction of the nitro group to an amino group. These can be oxygen-insensitive (Type I) or oxygen-sensitive (Type II). mdpi.com

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process for nitroaromatic compounds. This can occur through direct absorption of light or through indirect reactions with photochemically generated reactive species. The N-substituted nitroaniline structure, particularly the presence of the nitro group, allows for the absorption of light in the solar spectrum, making it susceptible to photolysis. nih.gov

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. Studies on nitroaniline derivatives show that they can absorb light at wavelengths above 300 nm, which is relevant to environmental conditions. nih.gov The efficiency of photodecomposition can be highly dependent on the pH of the surrounding medium. For example, the photodecomposition of an N-substituted p-nitroaniline derivative was found to be significantly enhanced at higher pH levels (pH ≥ 11). nih.gov The primary photoproducts can include simpler aromatic compounds, such as p-nitroaniline, formed through the cleavage of the N-substituent. nih.govacs.org

Methods for Environmental Monitoring and Fate Prediction

Effective environmental monitoring and accurate fate prediction are crucial for managing the potential risks associated with the release of this compound into the environment.

Environmental Monitoring

Several analytical techniques can be employed to detect and quantify this compound and its potential transformation products in environmental matrices such as water and soil.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of nitroaromatic compounds. thermofisher.com For the determination of this compound, a reversed-phase HPLC method with ultraviolet (UV) detection would be suitable. The aromatic nature and the presence of the nitro group provide strong UV absorbance, allowing for sensitive detection. Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), selecting an appropriate column (e.g., C18), and setting the detector wavelength to the absorbance maximum of the compound.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of semi-volatile organic compounds like this compound. nih.gov GC-MS provides both high sensitivity and structural information, which is invaluable for the unambiguous identification of the parent compound and its transformation products. For aniline derivatives, a thermionic nitrogen-phosphorus selective detector (NPD) can also be used with GC for enhanced selectivity and sensitivity. epa.gov Sample preparation for GC analysis might involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte from aqueous samples and remove interfering substances. thermofisher.com

Solid-Phase Extraction (SPE): For trace-level analysis in water, a pre-concentration step is often necessary. On-line or off-line SPE can be used to extract and concentrate nitroanilines from large volumes of water, thereby increasing the sensitivity of the subsequent analytical method. thermofisher.com

The table below summarizes the analytical methods applicable for the determination of this compound in environmental samples.

| Analytical Technique | Detector | Sample Matrix | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Water, Soil Extracts | Robust, widely available, suitable for non-volatile and thermally labile compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Water, Soil, Air | High sensitivity and specificity, provides structural information for identification. |

| Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) | Nitrogen-Phosphorus Detector (NPD) | Water, Soil, Air | High selectivity and sensitivity for nitrogen-containing compounds. |

Environmental Fate Prediction

In the absence of extensive experimental data, computational models, specifically Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the environmental fate of this compound. nih.govresearchgate.netresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activities, including its environmental fate and toxicity.

For this compound, QSAR models could be used to estimate key environmental parameters such as:

Soil Sorption Coefficient (Koc): This parameter predicts the tendency of the compound to adsorb to soil and sediment, which influences its mobility in the environment. researchgate.net

Bioconcentration Factor (BCF): This estimates the potential for the compound to accumulate in aquatic organisms.

Biodegradability: QSAR models can predict the likelihood and rate of microbial degradation.

Toxicity to aquatic organisms: The potential toxic effects on algae, invertebrates, and fish can be estimated. nih.gov

These predictive models are valuable tools for preliminary risk assessment and for prioritizing chemicals for further experimental testing. The reliability of QSAR predictions depends on the quality and applicability domain of the model used.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture, making it an indispensable tool for the analysis of 5-chloro-N-ethyl-2-nitroaniline. The selection of a specific chromatographic method depends on the sample matrix, the required level of sensitivity, and the purpose of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for the closely related compound, 5-chloro-2-nitroaniline (B48662), provide a strong basis for developing a suitable analytical procedure. sielc.com

A reverse-phase HPLC (RP-HPLC) approach is generally preferred for nitroaniline derivatives. sielc.com In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Typical HPLC Parameters for Analysis of Related Nitroanilines:

| Parameter | Typical Value/Condition | Rationale |

| Stationary Phase | C18 (octadecylsilyl) bonded to silica (B1680970) particles | Provides a non-polar surface for effective retention of moderately polar nitroaniline compounds. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | The organic modifier (acetonitrile or methanol) content is adjusted to achieve optimal retention and separation from potential impurities. sielc.com |

| Detector | UV-Vis Detector | Nitroaromatic compounds exhibit strong absorbance in the UV region, typically between 254 nm and 400 nm, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable analysis time. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

This table presents a hypothetical HPLC method for this compound based on established methods for similar compounds. Actual parameters would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. While some nitroanilines can be analyzed directly by GC, derivatization may sometimes be employed to improve volatility and chromatographic performance. chromatographyonline.com

In the absence of specific GC-MS studies on this compound, the expected fragmentation pattern in the mass spectrometer would involve cleavage of the ethyl group, loss of the nitro group, and fragmentation of the aromatic ring, providing a unique mass spectrum for identification.

Hypothetical GC-MS Parameters:

| Parameter | Typical Value/Condition | Rationale |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good resolution for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that are compatible with mass spectrometry. |

| Injection Mode | Splitless or split injection | The choice depends on the concentration of the analyte in the sample. |

| Ionization Mode | Electron Ionization (EI) | A standard ionization technique that generates reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Ion Trap | Commonly used mass analyzers in GC-MS systems. |

This table outlines potential GC-MS conditions. Method development and validation would be necessary for reliable analysis of this compound.

Thin-Layer Chromatography (TLC) in Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for preliminary analysis, reaction monitoring, and purity assessment. tifr.res.in It involves spotting the sample onto a plate coated with a thin layer of adsorbent (stationary phase) and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). tifr.res.in

For this compound, a normal-phase TLC system with a polar stationary phase like silica gel and a non-polar to moderately polar mobile phase would be appropriate. researchgate.netstudylib.net The separation is based on the analyte's affinity for the stationary phase versus its solubility in the mobile phase.

Potential TLC Systems for this compound:

| Stationary Phase | Mobile Phase System (v/v) | Expected Behavior |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 80:20 or 70:30) | The compound would exhibit a specific retention factor (Rf) value depending on the exact solvent ratio, allowing for its separation from other components in a mixture. studylib.net |

| Silica Gel 60 F254 | Toluene:Acetone (e.g., 90:10) | Another common solvent system for the separation of moderately polar organic compounds. |

The Rf values in TLC are highly dependent on the specific conditions and should be determined experimentally.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.

For the comprehensive analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, would be particularly powerful. LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the determination of the molecular weight of the compound eluting from the column, providing a high degree of certainty in its identification. LC-MS/MS takes this a step further by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which provides structural information and enhances selectivity and sensitivity. rsc.orglcms.cz

Development of Selective and Sensitive Detection Methods

The development of selective and sensitive detection methods is paramount for the reliable trace-level analysis of this compound. In HPLC, while UV detection is common, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification.

In gas chromatography, a Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and can offer enhanced sensitivity compared to a Flame Ionization Detector (FID). lcms.cz For highly complex matrices, the use of mass spectrometry as a detector (GC-MS or LC-MS) provides the highest degree of selectivity and sensitivity due to its ability to monitor for specific mass-to-charge ratios of the target analyte and its fragments. rsc.orglcms.cz

Method Validation and Quality Control in Analytical Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound, a developed method would need to be validated for several key parameters.

Key Method Validation Parameters:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |